5-Ethoxythiophene-2-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
142294-54-0 |
|---|---|
Molecular Formula |
C6H9NO3S2 |
Molecular Weight |
207.3 g/mol |
IUPAC Name |
5-ethoxythiophene-2-sulfonamide |
InChI |
InChI=1S/C6H9NO3S2/c1-2-10-5-3-4-6(11-5)12(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9) |
InChI Key |
HSCMOJBCRFZUGZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(S1)S(=O)(=O)N |
Canonical SMILES |
CCOC1=CC=C(S1)S(=O)(=O)N |
Synonyms |
2-Thiophenesulfonamide,5-ethoxy-(9CI) |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 5 Ethoxythiophene 2 Sulfonamide
Retrosynthetic Analysis and Precursor Synthesis
A retrosynthetic analysis of 5-Ethoxythiophene-2-sulfonamide reveals a logical pathway for its synthesis, starting from readily available precursors. The primary disconnection breaks the sulfonamide bond, leading to a thiophene-2-sulfonyl chloride derivative and an amine. A further disconnection of the thiophene (B33073) core points to 2-ethoxythiophene (B3051847) as a key starting material. The synthesis of this precursor can be achieved through various methods, including the alkylation of 2-hydroxythiophene or the ethoxylation of 2-halothiophenes.
The subsequent chlorosulfonylation of 2-ethoxythiophene is a critical step. This reaction is often carried out using chlorosulfonic acid, which introduces the sulfonyl chloride group at the 5-position of the thiophene ring. researchgate.net The resulting 5-ethoxythiophene-2-sulfonyl chloride is then reacted with ammonia (B1221849) or an appropriate amine to furnish the final product, this compound. researchgate.netresearchgate.net
Conventional Synthetic Routes to this compound
The classical approach to synthesizing this compound typically involves a multi-step process. ekb.eg The initial step is the synthesis of 2-ethoxythiophene, which can be prepared from 2-bromothiophene (B119243). This is followed by chlorosulfonylation, a reaction that introduces the sulfonyl chloride functional group. researchgate.net
In a common procedure, 2-bromothiophene is reacted with chlorosulfonic acid to yield 5-bromothiophene-2-sulfonyl chloride. researchgate.net This intermediate is then subjected to nucleophilic substitution with ammonia to form 5-bromothiophene-2-sulfonamide (B1270684). researchgate.netnih.gov Finally, the ethoxy group is introduced by reacting the bromo-substituted sulfonamide with sodium ethoxide. This conventional route, while effective, often requires harsh reagents and may result in the formation of byproducts, necessitating careful purification steps.
An alternative conventional method involves the direct sulfonylation of 2-ethoxythiophene. This approach simplifies the process by avoiding the bromo-intermediate. However, controlling the regioselectivity of the sulfonylation can be challenging, as the reaction can potentially occur at other positions on the thiophene ring.
Advanced and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable methods for chemical synthesis. The preparation of this compound has also benefited from these advancements, with several innovative techniques being explored.
Ultrasound-Irradiation Techniques
Ultrasound irradiation is another green chemistry technique that has found applications in organic synthesis. nih.govnih.govorientjchem.orgmdpi.comresearchgate.net The phenomenon of acoustic cavitation, generated by high-frequency sound waves, can create localized hot spots with high temperatures and pressures, thereby accelerating reaction rates. nih.govmdpi.com This method has been utilized for the synthesis of sulfonamides, often resulting in shorter reaction times and higher yields compared to traditional methods. nih.govorientjchem.orgresearchgate.net The application of ultrasound in the synthesis of this compound could potentially enhance the efficiency of the sulfonylation and amination steps, offering a milder and more energy-efficient alternative to conventional heating. nih.govorientjchem.org
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have revolutionized the synthesis of biaryl and heteroaryl compounds. researchgate.netnih.govdoaj.org These reactions offer a versatile and efficient method for forming carbon-carbon bonds. In the synthesis of derivatives of this compound, the Suzuki-Miyaura coupling can be employed to introduce various aryl or heteroaryl groups at the 5-position of the thiophene ring. researchgate.netnih.govdoaj.orgresearchgate.net This is typically achieved by reacting a 5-halo-thiophene-2-sulfonamide intermediate with a suitable boronic acid or ester in the presence of a palladium catalyst. researchgate.netnih.govdoaj.org This approach allows for the synthesis of a diverse library of 5-substituted thiophene-2-sulfonamides, which are valuable for structure-activity relationship studies. nih.gov Copper-catalyzed coupling reactions have also been developed for the N-arylation of sulfonamides, providing another powerful tool for creating diverse sulfonamide derivatives. researchgate.netnih.gov
Oxidative Sulfonylation and Other Novel Sulfonamide Formation Strategies
Recent research has focused on developing novel and more direct methods for the formation of sulfonamide bonds, moving away from the traditional use of sulfonyl chlorides. nih.govnih.gov Oxidative coupling reactions have emerged as a promising alternative, allowing for the direct synthesis of sulfonamides from thiols and amines. nih.govnih.gov Electrochemical methods, for instance, can facilitate the oxidative coupling of these starting materials, offering an environmentally benign approach that avoids the need for harsh reagents. nih.govnih.gov Another innovative strategy involves the use of thiosulfonates as stable and non-toxic precursors to sulfinate anions, which can then be reacted with amines to form sulfonamides. organic-chemistry.org These modern approaches provide greener and more efficient pathways for the synthesis of sulfonamides, including this compound.
Structural Characterization and Theoretical Investigations of 5 Ethoxythiophene 2 Sulfonamide
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are essential tools for confirming the identity and purity of 5-Ethoxythiophene-2-sulfonamide, as well as for probing its detailed structural features.
For a typical ¹H NMR spectrum of a 5-substituted thiophene-2-sulfonamide (B153586), the aromatic protons on the thiophene (B33073) ring are expected to appear in the region of δ 6.5-7.7 ppm. rsc.org The ethoxy group would exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), likely in the upfield region of the spectrum. The protons of the sulfonamide group (SO₂NH₂) would manifest as a singlet, with its chemical shift being concentration and solvent dependent. rsc.org
In the ¹³C NMR spectrum, characteristic signals for the carbon atoms of the thiophene ring would be observed. The carbon atom attached to the electron-withdrawing sulfonamide group would resonate at a lower field compared to the other thiophene carbons. The carbon atoms of the ethoxy group would appear in the aliphatic region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Thiophene-H | 6.5 - 7.7 | Doublet |
| Thiophene-H | 6.5 - 7.7 | Doublet |
| -OCH₂CH₃ | ~4.0 | Quartet |
| -OCH₂CH₃ | ~1.4 | Triplet |
| -SO₂NH₂ | Variable | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Thiophene C-S | ~140-150 |
| Thiophene C-SO₂ | ~130-140 |
| Thiophene C-H | ~120-130 |
| Thiophene C-H | ~120-130 |
| -OCH₂CH₃ | ~60-70 |
| -OCH₂CH₃ | ~15-20 |
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the sulfonamide, thiophene, and ethoxy groups.
The most characteristic bands for the sulfonamide group (–SO₂NH₂) are the asymmetric and symmetric stretching vibrations of the S=O bonds, which typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N-H stretching vibrations of the sulfonamide would be observed in the region of 3300-3400 cm⁻¹. The stretching vibration of the S-N bond is expected to appear in the 914–895 cm⁻¹ region. rsc.org
The thiophene ring would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1500 cm⁻¹ region. The C-O-C stretching vibrations of the ethoxy group would likely produce strong bands in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). rsc.org
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| -SO₂NH₂ | N-H stretch | 3300 - 3400 |
| Thiophene | C-H stretch | >3000 |
| -SO₂- | Asymmetric S=O stretch | 1320 - 1310 |
| -SO₂- | Symmetric S=O stretch | 1155 - 1143 |
| C-O-C | Asymmetric stretch | ~1250 |
| C-O-C | Symmetric stretch | ~1050 |
| S-N | Stretch | 914 - 895 |
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed, confirming the molecular weight of the compound.
The fragmentation of aromatic sulfonamides under electron impact or electrospray ionization often involves the loss of sulfur dioxide (SO₂), resulting in a prominent fragment ion at [M-64]⁺ or [M+H-64]⁺. nih.gov This fragmentation pathway is a characteristic feature of arylsulfonamides. nih.gov Other potential fragmentation pathways could involve cleavage of the ethoxy group, leading to the loss of an ethyl radical (•C₂H₅) or ethylene (B1197577) (C₂H₄), or cleavage of the thiophene ring. The study of fragmentation patterns of related compounds, such as 5-bromo-N-alkylthiophene-2-sulfonamides, can provide further insights into the expected fragmentation of this compound. nih.gov
Table 4: Predicted Mass Spectrometry Fragments for this compound
| Fragment | m/z | Description |
| [C₆H₉NO₂S₂]⁺ | 207.00 | Molecular Ion |
| [C₆H₁₀NO₂S₂]⁺ | 208.01 | Protonated Molecular Ion |
| [C₆H₉NS]⁺ | 143.05 | Loss of SO₂ |
| [C₄H₅NO₂S₂]⁺ | 179.97 | Loss of C₂H₄ |
| [C₄H₄S-SO₂NH₂]⁺ | 161.98 | Cleavage of ethoxy group |
Crystallographic Studies of this compound and its Complexes
Crystallographic studies, particularly X-ray diffraction, provide the most definitive three-dimensional structural information of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
As of the current literature survey, a single-crystal X-ray diffraction structure of this compound has not been reported. However, analysis of related sulfonamide crystal structures can offer valuable insights into the likely molecular conformation and packing in the solid state.
It is expected that the thiophene ring is planar. The sulfonamide group can adopt various conformations relative to the thiophene ring, influenced by intermolecular hydrogen bonding. The nitrogen atom of the sulfonamide group can act as a hydrogen bond donor, while the oxygen atoms can act as hydrogen bond acceptors. This can lead to the formation of hydrogen-bonded dimers or more extended networks in the crystal lattice. The ethoxy group may exhibit some degree of disorder in the crystal structure. Powder X-ray diffraction (PXRD) could be used to confirm the crystalline phase and purity of a synthesized sample. rsc.org
Thiophene-based sulfonamides are known inhibitors of various enzymes, particularly carbonic anhydrases. While a co-crystal structure of this compound with a protein target is not currently available, studies on closely related analogs provide a strong basis for understanding its potential binding mode.
For instance, X-ray crystal structures of other 5-substituted thiophene-2-sulfonamides in complex with human carbonic anhydrase II have been determined. These studies reveal that the sulfonamide group coordinates directly to the zinc ion in the active site of the enzyme. The thiophene ring and its substituent at the 5-position then occupy adjacent hydrophobic and hydrophilic pockets within the active site, contributing to the binding affinity and selectivity. It is highly probable that this compound would adopt a similar binding mode, with the ethoxy group extending into a hydrophobic pocket of the enzyme's active site.
In-Depth Computational Analysis of this compound Remains Elusive in Publicly Available Research
While research into the computational properties of the broader class of thiophene sulfonamide derivatives is an active area of study, specific data pertaining to the 5-ethoxy substituted variant is absent from the accessible body of scientific work. Computational chemistry approaches such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) surface analysis are powerful tools for elucidating the electronic structure and reactive properties of molecules. Studies on related thiophene sulfonamide compounds indicate that these methods provide valuable insights into molecular stability, reactivity, and potential biological activity. nih.govnih.gov However, without specific calculations performed on this compound, any discussion of its unique electronic and molecular properties would be purely speculative.
Research on analogous compounds often involves DFT calculations to determine optimized molecular geometries, bond lengths, and bond angles. pharmaffiliates.com Frontier Molecular Orbital analysis of related sulfonamides has been used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference of which (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. nih.gov Furthermore, Molecular Electrostatic Potential maps are typically generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
The absence of such specific data for this compound prevents the creation of the requested detailed research findings and data tables. Scientific inquiry relies on published, peer-reviewed data to ensure accuracy and verifiability. At present, the scientific community has not published dedicated research that would provide the necessary information to construct an article with the specified focus and depth.
Further research and publication in peer-reviewed journals would be required to shed light on the specific computational and theoretical characteristics of this compound.
In Vitro Biological Activity Profiling of 5 Ethoxythiophene 2 Sulfonamide
Enzyme Inhibition Studies of 5-Ethoxythiophene-2-sulfonamide
Carbonic Anhydrase (CA) Isozyme Inhibition (hCA I, II, IX, XII, β-CA, γ-CA)
Thiophene-2-sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs), a discovery that dates back to the 1940s. These compounds are known to interact with the zinc ion in the active site of carbonic anhydrase enzymes. The sulfonamide moiety is crucial for this binding, which leads to the inhibition of the enzyme's function of catalyzing the reversible hydration of carbon dioxide.
While the general class of thiophene (B33073) sulfonamides has been extensively studied, with many derivatives showing potent inhibition against various human (h) CA isozymes like hCA I and hCA II, specific inhibitory data (Ki or IC50 values) for this compound against hCA I, II, IX, XII, or the bacterial/fungal β-CA and γ-CA isoforms are not prominently reported in the reviewed literature. Studies often focus on derivatives where the thiophene ring is further substituted to enhance selectivity and potency for specific isoforms, such as those associated with glaucoma (hCA II) or cancer (hCA IX and XII). Research on a range of thiophene-based sulfonamides has demonstrated potent inhibition of hCA I and hCA II, with Ki values often in the nanomolar to low micromolar range. nih.gov However, without specific data, a quantitative comparison for the 5-ethoxy derivative is not possible.
Dihydropteroate (B1496061) Synthetase (DHPS) Inhibition
Sulfonamides are classic antibacterial agents that function by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. nih.gov They act as competitive inhibitors of the natural substrate, para-aminobenzoic acid (pABA), thereby blocking the production of dihydrofolate, which is essential for bacterial growth.
There is a lack of specific published data on the inhibitory concentration (IC50) or inhibition constant (Ki) of this compound against the DHPS enzyme. Research in this area has historically focused on sulfa drugs like sulfadiazine (B1682646) or dapsone, and more recent work has explored novel sulfonamide derivatives designed to overcome resistance. While it is mechanistically plausible that this compound would exhibit some inhibitory activity against DHPS due to its sulfonamide group, the specific potency has not been quantified in the available literature.
Phosphodiesterase-5 (PDE5) Inhibition
Inhibitors of phosphodiesterase-5 (PDE5), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), are used in the treatment of erectile dysfunction and pulmonary hypertension. The chemical structures of many potent PDE5 inhibitors are complex.
Scientific literature describes the use of a 5-(2-ethoxy-5-(sulfamoyl)-3-thienyl) moiety as a component in the synthesis of novel sildenafil (B151) derivatives. In this context, the ethoxy-thiophene-sulfonamide part of the molecule occupies a specific hydrophobic pocket within the PDE5 active site. However, studies detailing the inhibitory activity of the standalone this compound compound against PDE5 are not available. It primarily appears to serve as a structural element or building block for larger, more complex inhibitors rather than as a potent inhibitor itself.
Cyclin-Dependent Kinase 5 (cdk5) Inhibition
Cyclin-dependent kinase 5 (cdk5) is a protein kinase implicated in neuronal development and function, and its dysregulation is linked to neurodegenerative diseases. Several inhibitors of cdk5 have been identified, with some containing heterocyclic rings.
While research has been conducted on thiophene-2-sulfonamide (B153586) derivatives as potential cdk5 inhibitors, such as 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, there is no specific data available regarding the inhibitory effect of this compound on cdk5 activity. The focus of cdk5 inhibitor research has been on compounds like roscovitine (B1683857) and other complex heterocyclic structures.
Lactoperoxidase (LPO) Inhibition
Lactoperoxidase is an enzyme found in mucosal secretions that is part of the innate immune system, exerting antimicrobial effects. Inhibition of this enzyme can be studied to understand the interactions of various compounds with the immune system.
Studies have shown that thiophene-2-sulfonamide derivatives can inhibit lactoperoxidase. For example, 5-(2-thienylthio)thiophene-2-sulfonamide (B1333651) was identified as a potent competitive inhibitor of bovine milk LPO with an IC50 value of 3.4 nM and a Ki of 2 ± 0.6 nM. Although this demonstrates that the thiophene sulfonamide scaffold can effectively inhibit LPO, specific kinetic data for this compound is not present in the reviewed scientific reports.
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for some pathogenic bacteria. Inhibition of urease is a target for the development of new antimicrobial agents. Thiophene sulfonamide derivatives have been explored for this purpose. For instance, studies on 5-aryl-thiophene-2-sulfonamides have identified compounds with significant urease inhibitory activity, sometimes greater than that of the standard inhibitor, thiourea. However, specific IC50 or Ki values for this compound against urease are not documented in the available literature.
Other Relevant Enzyme Targets (e.g., Chymase)
Thiophene-based sulfonamides have been identified as inhibitors of various enzymes. A notable target for this class of compounds is chymase, a chymotrypsin-like serine protease found in the granules of mast cells. nih.govresearchgate.net This enzyme is involved in the generation of Angiotensin II and the activation of cytokines and matrix metalloproteinases, making it a target of interest in inflammation and cardiovascular diseases. frontiersin.org
Research into benzo[b]thiophene-2-sulfonamide derivatives, which share the core thiophene-sulfonamide structure, has led to the identification of potent human chymase inhibitors. nih.gov Through substituent analysis of a lead compound discovered via in silico screening, a derivative designated TY-51076 was shown to have high potency against chymase. nih.gov The inhibitory activity of this related compound highlights the potential for this compound to interact with this enzyme target.
| Compound | Target Enzyme | IC50 Value | Selectivity |
| TY-51076 | Human Chymase | 56 nM | >400-fold vs. Chymotrypsin and Cathepsin G nih.gov |
In Vitro Biological Target Identification and Validation for this compound
The process of identifying and validating the biological targets of a compound like this compound involves a variety of in vitro techniques designed to screen for interactions with cellular components and confirm the nature of these interactions.
Receptor Modulation Assays
Receptor modulation assays are crucial for determining if a compound can bind to and alter the function of a cellular receptor. For the broader class of thiophene sulfonamides, these assays would be employed to investigate interactions with known targets. For instance, N-(5-substituted) thiophene-2-alkylsulfonamides have been identified as potent inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in the inflammatory pathway. nih.gov Assays using rat basophilic leukemia (RBL-1) cell homogenates and human peripheral blood leukocyte (PBL) whole cells have demonstrated dose-dependent inhibition of 5-LO, with IC50 values in the nanomolar to submicromolar range. nih.gov Such cell-based assays are fundamental in confirming the biological activity and target engagement of this class of compounds.
High-Throughput Screening (HTS) Approaches
High-throughput screening (HTS) is a foundational method in drug discovery for rapidly assessing large numbers of compounds for activity against a biological target. nih.govmdpi.com This approach is particularly relevant for identifying initial "hits" from compound libraries. For the thiophene-2-sulfonamide class, HTS has been instrumental. For example, a novel class of chymase inhibitors based on a benzo[b]thiophene-2-sulfonamide scaffold was first identified through in silico screening, a computational form of HTS. nih.gov This process allows for the virtual screening of vast compound libraries against a target's three-dimensional structure to predict binding affinity. Subsequent in vitro testing of the prioritized "hits" then confirms their biological activity. nih.gov This combination of computational and experimental HTS accelerates the discovery of novel inhibitors from diverse chemical scaffolds. nih.gov
Mechanistic Investigations of this compound’s Biological Effects
Understanding how a compound exerts its biological effects requires detailed mechanistic studies, including the analysis of enzyme kinetics and the elucidation of molecular interactions.
Enzyme Kinetics and Inhibition Mechanism Determination
Enzyme kinetic studies are performed to characterize the potency and mechanism of inhibition. For thiophene-based sulfonamides, these studies have been conducted on various enzyme targets.
Carbonic Anhydrase: Studies on thiophene-based sulfonamides as inhibitors of human carbonic anhydrase (hCA) isoforms I and II revealed potent inhibition. Kinetic parameters such as IC50 and the inhibition constant (Ki) were determined, with Ki values against hCA-II reaching the nanomolar range. researchgate.net These studies also determined the inhibition mechanism, finding that the compounds acted as noncompetitive inhibitors of both hCA-I and hCA-II. researchgate.net
Chymase: For benzo[b]thiophene-2-sulfonamide derivatives, the half-maximal inhibitory concentration (IC50) was used to quantify their potency against human chymase, with values as low as 56 nM being reported. nih.gov
Cysteine Protease: In studies of other sulfonamide-related compounds against targets like the bacterial cysteine protease SpeB, enzyme kinetics revealed a reversible, competitive inhibition mechanism with a Ki of 18 ± 1 nM. nih.gov
| Compound Class | Enzyme Target | Kinetic Parameters | Inhibition Mechanism |
| Thiophene-based sulfonamides | hCA-I | Ki: 66.49 ± 17.15 nM to 234.99 ± 15.44 µM researchgate.net | Noncompetitive researchgate.net |
| Thiophene-based sulfonamides | hCA-II | Ki: 74.88 ± 20.65 nM to 38.04 ± 12.97 µM researchgate.net | Noncompetitive researchgate.net |
| Benzo[b]thiophene-2-sulfonamide derivative (TY-51076) | Human Chymase | IC50: 56 nM nih.gov | Not specified |
| Iminosulfur oxydifluoride modified hit | Cysteine Protease SpeB | Ki: 18 ± 1 nM nih.gov | Reversible, competitive nih.gov |
Elucidation of Molecular Interaction Pathways and Key Residues
To understand the inhibitory activity at a molecular level, techniques like X-ray crystallography and site-directed mutagenesis are employed. These methods reveal the specific binding mode of the inhibitor within the enzyme's active site and identify the key amino acid residues involved in the interaction.
For the thiophene-2-sulfonamide class, such studies have provided significant insights:
Carbonic Anhydrase II (hCA II): A high-resolution X-ray crystal structure of the adduct of hCA II with a 5-substituted-benzylsulfanyl-thiophene-2-sulfonamide inhibitor has been determined. researchgate.net This structural data rationalized the excellent inhibitory activity by showing how the sulfonamide moiety interacts with the zinc ion in the active site and how the thiophene ring and its substituents form favorable contacts within the active site cavity. The flexibility of the linker between the thiophene and benzyl (B1604629) rings was noted to potentially enhance isoform selectivity. researchgate.net
Human Chymase: The binding of inhibitors to human chymase has been shown to be highly dependent on specific amino acid residues. Mutational analyses have demonstrated that Arg143 and Lys192 are critical for the binding of several potent inhibitors. researchgate.net The mutation of either of these basic residues resulted in a significant reduction in the inhibitory activity of the tested compounds, confirming their importance in the molecular interaction pathway between the enzyme and the inhibitor. researchgate.net
These investigations are crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors based on the thiophene-2-sulfonamide scaffold.
Structure Activity Relationship Sar and Ligand Design for 5 Ethoxythiophene 2 Sulfonamide Derivatives
Systematic Modification of the 5-Ethoxythiophene-2-sulfonamide Scaffold
The systematic modification of the this compound scaffold can be approached by altering three main components: the ethoxy group at the 5-position of the thiophene (B33073) ring, the sulfonamide functional group, and the thiophene ring itself. Each of these modifications can have a profound impact on the molecule's physicochemical properties and, consequently, its biological activity.
Research into related thiophene-2-sulfonamide (B153586) derivatives provides a framework for understanding potential modifications. For instance, the 5-position of the thiophene ring is a common site for substitution to explore SAR. Studies on related compounds have shown that this position can be substituted with various groups, such as halogens or aryl groups, to modulate activity. In one such study, 5-bromothiophene-2-sulfonamide (B1270684) was used as a starting material for further modifications. nih.govresearchgate.net The bromine atom can be replaced by a range of aryl groups through Suzuki-Miyaura cross-coupling reactions, demonstrating the synthetic accessibility for creating diverse analogs at this position. researchgate.net This suggests that the ethoxy group in this compound could be systematically varied, for example, by replacing it with other alkoxy groups of varying chain lengths or with different electron-donating or electron-withdrawing groups to probe the electronic and steric requirements for optimal activity.
Another key area for modification is the sulfonamide group itself. The nitrogen atom of the sulfonamide can be substituted with various alkyl or aryl groups. For example, the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides has been successfully achieved by reacting 5-bromothiophene-2-sulfonamide with different alkyl bromides. nih.gov This N-alkylation can significantly influence the compound's lipophilicity and hydrogen-bonding capacity, which are critical for target interaction and pharmacokinetic properties. The following table illustrates the synthesis of such derivatives:
| Entry | Alkyl Bromide | Product | Yield (%) |
| 3a | Bromoethane | 5-bromo-N-ethylthiophene-2-sulfonamide | 72 |
| 3b | 1-Bromopropane | 5-bromo-N-propylthiophene-2-sulfonamide | 78 |
| 3c | Isopropyl bromide | 5-bromo-N-isopropylthiophene-2-sulfonamide | 62 |
| Data sourced from a study on the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides. nih.gov |
These examples of systematic modifications on closely related thiophene-2-sulfonamide scaffolds provide a clear roadmap for the potential diversification of this compound to explore and optimize its biological profile.
Impact of Substituent Effects on Biological Efficacy and Selectivity
The nature of substituents on the this compound scaffold is expected to have a significant impact on its biological efficacy and selectivity. The electronic and steric properties of these substituents can influence how the molecule interacts with its biological target.
The ethoxy group at the 5-position is an electron-donating group, which can influence the electron density of the thiophene ring and the acidity of the sulfonamide proton. The impact of this group can be evaluated by comparing the activity of this compound with analogs bearing different substituents at this position. For instance, replacing the ethoxy group with electron-withdrawing groups, such as nitro or cyano groups, would decrease the electron density of the ring and could alter the binding affinity for a target protein.
Furthermore, modifications to the sulfonamide nitrogen can drastically affect biological activity. In a study on 5-bromo-N-alkylthiophene-2-sulfonamides, the N-propyl derivative (compound 3b) exhibited potent antibacterial activity against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147, with a minimum inhibitory concentration (MIC) of 0.39 μg/mL. nih.gov This highlights the importance of the substituent on the sulfonamide nitrogen for biological efficacy. The steric bulk of the N-alkyl group also appears to play a role, as the yield of the N-isopropyl derivative was lower, potentially due to steric hindrance during synthesis. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues
The first step in QSAR modeling is the calculation of molecular descriptors that quantify the physicochemical properties of the molecules. These descriptors can be categorized into several classes:
Topological descriptors: These describe the atomic connectivity and shape of the molecule.
Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges, dipole moments, and frontier molecular orbital energies.
Spatial descriptors: These describe the three-dimensional properties of the molecule, such as molecular volume and surface area.
In a QSAR study on substituted thiophene carboxamide derivatives with anti-tubercular activity, topological, electronic, and spatial parameters were found to significantly influence the biological activity. jetir.org Specifically, electrotopological state indices for the number of -NH2 groups and oxygen atoms, as well as the topological distance between nitrogen atoms, were identified as important descriptors. jetir.org For this compound analogs, descriptors such as the octanol-water partition coefficient (logP), molar refractivity, and quantum chemical descriptors (e.g., HOMO and LUMO energies) would likely be important for modeling their activity.
Once a set of relevant descriptors is identified, a mathematical model can be developed to predict the biological activity of new, unsynthesized compounds. Various statistical methods can be used for this purpose, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms.
The goal is to create a model with high predictive power, which is typically assessed through internal and external validation techniques. A robust QSAR model can then be used to virtually screen a library of potential this compound derivatives and prioritize those with the highest predicted activity for synthesis and biological testing. This in silico approach can significantly reduce the time and cost associated with drug discovery. For instance, a QSAR study on quinazoline (B50416) sulfonamides as histamine (B1213489) H4 receptor inverse agonists successfully described the interaction of new ligands and guided the optimization of their affinity. nih.gov A similar approach could be invaluable in the development of this compound-based therapeutic agents.
Advanced Computational Studies in Drug Design for 5 Ethoxythiophene 2 Sulfonamide
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.
For sulfonamide derivatives, molecular docking studies are often conducted to predict their binding affinities, typically expressed as a docking score or binding energy (in kcal/mol), with various biological targets such as enzymes and receptors. These simulations can reveal the most probable binding pose of the ligand within the active site of the protein, which is crucial for its inhibitory activity. Studies on thiophene (B33073) sulfonamide derivatives have shown docking scores ranging from -6 to -12 kcal/mol against certain protein targets nih.gov.
The stability of a ligand-protein complex is governed by various intermolecular interactions. Docking studies allow for a detailed analysis of these interactions. For sulfonamide compounds, key interactions often include:
Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor and frequently forms hydrogen bonds with amino acid residues in the active site of the target protein.
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability
Molecular dynamics simulations are used to study the dynamic behavior of molecules and biomolecular complexes over time. For drug-protein complexes, MD simulations provide valuable information on the stability of the binding pose predicted by molecular docking. By simulating the movement of atoms over a period of time, researchers can assess whether the ligand remains stably bound within the active site or if it undergoes significant conformational changes or even dissociates from the protein. Such studies have been employed to understand the dynamic behavior and stability of thiophene sulfonamide derivatives in complex with their targets nih.gov.
Pharmacophore Modeling and Virtual Screening for Analogues
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. A validated pharmacophore model can then be used as a 3D query to search large chemical databases for new molecules (virtual screening) that are likely to be active. This approach has been successfully used for the discovery of novel sulfonamide derivatives as inhibitors for various targets researchgate.netumpr.ac.idnih.gov.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment
In silico ADME prediction tools are used to estimate the pharmacokinetic properties of a compound, which are crucial for its success as a drug. These predictions help in the early identification of candidates with poor ADME profiles. Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. Computational studies on thiophene sulfonamide derivatives often include an evaluation of their drug-like properties based on these criteria nih.gov.
Broader Academic Implications and Future Research Trajectories
Potential for Lead Optimization and Drug Candidate Development Based on 5-Ethoxythiophene-2-sulfonamide Scaffold
The this compound structure serves as a valuable starting point for lead optimization and the development of new drug candidates. The thiophene (B33073) ring and the sulfonamide group are key pharmacophores that can be readily modified to improve potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net
Research on related 5-substituted thiophene-2-sulfonamides has demonstrated that modifications at the 5-position of the thiophene ring can significantly impact biological activity. For instance, the introduction of various aryl and alkyl substituents has led to the discovery of potent inhibitors of carbonic anhydrase (CA) isozymes, which are implicated in conditions like glaucoma and cancer. nih.gov
Future lead optimization strategies could involve:
Systematic modification of the ethoxy group: Exploring other alkoxy groups of varying chain lengths and branching could fine-tune the compound's interaction with target proteins.
Introduction of diverse substituents at the 5-position: Building on the work with 5-bromo-N-alkylthiophene-2-sulfonamides, a wide array of functional groups could be introduced to probe the chemical space around the target's binding site. nih.gov
Derivatization of the sulfonamide group: Modifications to the sulfonamide nitrogen can influence the compound's acidity and hydrogen bonding capacity, which are crucial for target engagement. ijpsonline.com
The following table summarizes the inhibitory activity of some 5-substituted thiophene-2-sulfonamide (B153586) derivatives against various human carbonic anhydrase (hCA) isoforms, illustrating the potential for developing isoform-selective inhibitors.
| Compound | Substitution at 5-position | hCA I (Ki in nM) | hCA II (Ki in nM) | hCA IX (Ki in nM) | hCA XII (Ki in nM) |
| Analog 1 | 1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl | 224 | 7.7 | 5.4 | 3.4 |
| Analog 2 | 1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl | 350 | 5.2 | 8.9 | 5.1 |
| Analog 3 | 1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl | 7544 | 2.2 | 25.4 | 8.8 |
| Analog 4 | 1-Naphthyl-1H-1,2,3-triazol-4-yl | 457 | 3.1 | 11.8 | 6.2 |
Data sourced from a study on 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides. nih.gov
Exploration of Novel Biological Pathways and Therapeutic Applications beyond Initial Findings
While much of the research on thiophene-sulfonamides has focused on carbonic anhydrase inhibition, the inherent versatility of the scaffold suggests potential for a much broader range of therapeutic applications. sciensage.inforesearchgate.net Thiophene derivatives have been investigated for their anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. nih.govresearchgate.netnih.gov
Future research should aim to:
Screen this compound and its derivatives against a wide panel of biological targets. This could uncover novel mechanisms of action and lead to treatments for a variety of diseases.
Investigate the potential for these compounds to modulate inflammatory pathways. Thiophene-based compounds have shown promise as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov
Explore antimicrobial applications. The growing threat of antibiotic resistance necessitates the development of new antibacterial and antifungal agents, and sulfonamides have a long history in this area. nih.govijpsonline.com
Evaluate activity against neurological targets. The structural features of some thiophene-sulfonamides may allow them to cross the blood-brain barrier and interact with targets in the central nervous system.
Methodological Advancements in Thiophene-Sulfonamide Research
The synthesis and study of thiophene-sulfonamides continue to benefit from methodological advancements in organic and medicinal chemistry. researchgate.net Modern synthetic techniques allow for the efficient and diverse production of compound libraries for high-throughput screening.
Key areas for future methodological development include:
Development of more efficient and sustainable synthetic routes. This includes the use of catalysis and flow chemistry to reduce waste and improve yields.
Application of computational and in silico screening methods. These approaches can help to prioritize synthetic targets and predict the biological activity and pharmacokinetic properties of new compounds, accelerating the drug discovery process. nih.gov
Advanced structural biology techniques. X-ray crystallography and cryo-electron microscopy can provide detailed insights into how these compounds bind to their targets, guiding the rational design of more potent and selective inhibitors. nih.gov
Collaborative Research Opportunities and Interdisciplinary Studies in Chemical Biology and Medicinal Chemistry
The multifaceted nature of research into this compound and its analogs provides a fertile ground for collaborative and interdisciplinary studies. clinicalresearchnewsonline.comrsc.org The expertise of medicinal chemists, chemical biologists, structural biologists, and pharmacologists is essential to fully realize the therapeutic potential of this class of compounds.
Future collaborations could focus on:
Integrating computational modeling with experimental validation. This synergy can streamline the identification and optimization of lead compounds.
Developing novel chemical probes. Derivatives of this compound can be designed as tools to study the function of specific biological pathways.
Translational research. Collaborations between academic researchers and pharmaceutical companies are crucial for translating promising basic research findings into clinical applications.
The continued exploration of the this compound scaffold and its derivatives, driven by interdisciplinary collaboration and technological innovation, is poised to make significant contributions to the fields of medicinal chemistry and drug discovery.
Q & A
Basic Research Questions
Q. How can solvent selection be optimized for the synthesis of 5-Ethoxythiophene-2-sulfonamide to maximize yield?
- Methodological Answer : Solvent polarity and reaction temperature critically influence sulfonamide synthesis. For example, polar aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) often enhance reaction efficiency due to their ability to stabilize intermediates. A systematic solvent screening approach, as demonstrated in ultrasound-assisted synthesis studies, shows that methanol (MeOH) and ethanol (EtOH) yield moderate results (52–58%), while n-propyl alcohol (n-Prop) achieves higher yields (70–76%) due to improved solubility of reactants . A table comparing solvent performance (e.g., % yield vs. solvent polarity index) should be constructed to guide optimization.
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer : Full characterization requires:
- NMR : and NMR to confirm ethoxy and sulfonamide groups (e.g., δ 1.3–1.5 ppm for ethoxy CH, δ 3.5–4.0 ppm for SCH).
- IR : Peaks at ~1330 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch).
- HPLC : Purity assessment using a C18 column with UV detection at 254 nm.
- Melting Point : Compare with literature values to confirm crystallinity.
Reproducibility requires citing prior characterization data for non-novel intermediates, as outlined in synthesis protocols .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Document detailed experimental procedures, including:
- Precise stoichiometry (e.g., molar ratios of thiophene derivatives to sulfonating agents).
- Reaction time and temperature (e.g., 24 hours at 80°C for sulfonation).
- Purification steps (e.g., column chromatography with silica gel, as validated for related sulfonium salts ).
- Provide raw data (TLC Rf values, NMR spectra) in supplementary materials to enable replication .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be resolved?
- Methodological Answer : Conduct a meta-analysis focusing on:
- Experimental Variables : Compare assay conditions (e.g., pH, temperature, cell lines). For instance, discrepancies in antimicrobial activity may arise from solvent-dependent compound solubility .
- Statistical Validation : Apply ANOVA or t-tests to determine if observed differences are significant. Use scatter plots or heatmaps to visualize dose-response variability .
- Control Experiments : Replicate studies under standardized conditions (e.g., fixed DMSO concentration in cell-based assays).
Q. What computational strategies are effective for predicting the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against sulfonamide-sensitive enzymes (e.g., carbonic anhydrase isoforms). Validate docking poses with MD simulations (e.g., 100 ns trajectories) .
- QSAR Modeling : Train models using descriptors like LogP, topological polar surface area (TPSA), and H-bond acceptor/donor counts. Cross-validate with leave-one-out methods to predict IC values .
Q. How does thermal stability impact the handling and storage of this compound in large-scale experiments?
- Methodological Answer : Perform differential scanning calorimetry (DSC) to determine decomposition thresholds. For example, sulfonium analogs decompose at 120–140°C with energy releases >400 J/g, necessitating storage at ≤4°C in inert atmospheres . Pre-scale-up stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can assess hygroscopicity and degradation pathways.
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound derivatives?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing ethoxy with methoxy or propoxy groups) .
- Activity Clustering : Use hierarchical clustering to group compounds by bioactivity profiles (e.g., antimicrobial vs. anti-inflammatory).
- Free-Wilson Analysis : Quantify contributions of specific functional groups to activity, adjusting synthetic routes accordingly .
Q. How can researchers validate the purity of this compound batches for regulatory submissions?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities (e.g., unreacted starting materials) with a limit of quantification (LOQ) ≤0.1%.
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values.
- Forced Degradation Studies : Expose batches to heat, light, and acidic/alkaline conditions to identify degradation products .
Notes
- Data Contradiction Analysis : Always cross-reference findings with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Ethical Compliance : Adhere to institutional guidelines for data sharing and reproducibility, as outlined in ethical review frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
